molecular formula C10H6ClF6NO2 B13196447 2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate

Cat. No.: B13196447
M. Wt: 321.60 g/mol
InChI Key: OBNMNBJRTVGYPL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl and chloro groups attached to a phenyl ring, along with a carbamate functional group. Its molecular formula is C10H6ClF6NO2, and it has a molecular weight of 321.6 g/mol . The compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product . The process may involve the use of catalysts and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding urea derivative, while oxidation may produce a carbonyl

Properties

Molecular Formula

C10H6ClF6NO2

Molecular Weight

321.60 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C10H6ClF6NO2/c11-7-2-1-5(3-6(7)10(15,16)17)18-8(19)20-4-9(12,13)14/h1-3H,4H2,(H,18,19)

InChI Key

OBNMNBJRTVGYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)OCC(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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